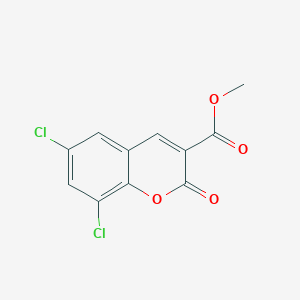
methyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C11H6Cl2O4 and its molecular weight is 273.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activity
A study by El Azab et al. (2014) discusses the microwave-assisted synthesis of novel 2H-chromene derivatives that showed remarkable antimicrobial activity against different classes of bacteria and fungus. This research highlights the potential of methyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate derivatives in developing new antimicrobial agents (El Azab, Youssef, & Amin, 2014).
Palladium(II) Complex Formation and Cytotoxicity
Budzisz et al. (2004) synthesized a novel palladium(II) complex using a coumarin-derived ligand, showcasing its significant cytotoxicity against cancer cell lines. The study provides insight into the application of this compound derivatives in cancer research and treatment (Budzisz et al., 2004).
Computational Study for Molecular Properties
Hasan et al. (2022) conducted a comprehensive computational study on methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate, a related compound, to understand its molecular geometry, vibrational frequencies, and thermodynamic properties. This research underscores the importance of computational studies in predicting the properties of chromene derivatives for various scientific applications (Hasan et al., 2022).
Chromene-Coumarin Recyclization for Novel Compounds
Research by Chizhov et al. (2008) on the synthesis of 3-(trifluoroacetyl)coumarins through chromene-coumarin recyclization opens up new pathways for creating compounds with potential pharmaceutical applications. This method demonstrates the versatility of this compound derivatives in synthetic chemistry (Chizhov et al., 2008).
Synthesis and Structural Analysis
The synthesis and structural analysis of chromene derivatives, as discussed by Barili et al. (2001) and Kysil et al. (2011), further illustrate the compound's significance in the development of new materials and its applications in crystallography and NMR spectroscopy. These studies contribute to a deeper understanding of the chemical and physical properties of chromene derivatives (Barili et al., 2001); (Kysil et al., 2011).
Mechanism of Action
Target of Action
Mode of Action
It is known that 2h-chromene derivatives can interact with various classes of bacteria and fungi.
Biochemical Pathways
Result of Action
Properties
IUPAC Name |
methyl 6,8-dichloro-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O4/c1-16-10(14)7-3-5-2-6(12)4-8(13)9(5)17-11(7)15/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNPKJUVBXTFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
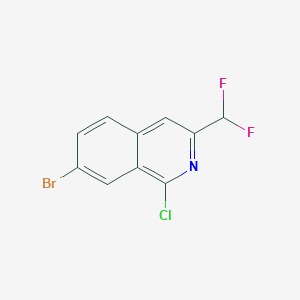
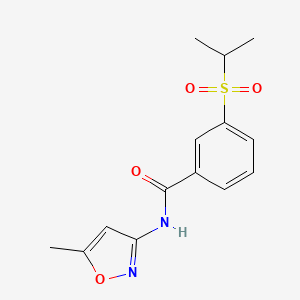
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2545263.png)


![2-[4-(2,4-Difluorophenyl)-7-methyl-1,4-diazepan-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B2545273.png)
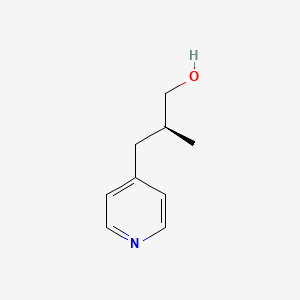
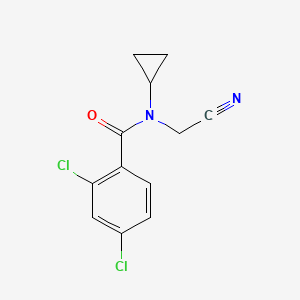
![Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/no-structure.png)

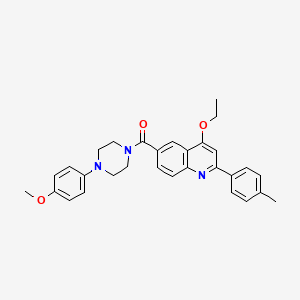
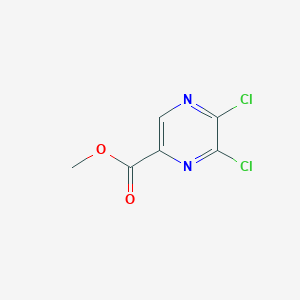

![3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2545281.png)
